(+)-Sodium L-ascorbate crystalline

Description

Contextualization within the Chemistry of L-Ascorbate Derivatives

L-ascorbic acid, commonly known as vitamin C, is a water-soluble organic compound. sigmaaldrich.comnih.gov Its structure, which is related to glucose, features a distinctive butenolide motif. nih.govwikipedia.org The chemical reactivity of L-ascorbic acid is largely defined by this structure, which allows it to act as a potent reducing agent and antioxidant. sigmaaldrich.comnih.gov

(+)-Sodium L-ascorbate is a prominent member of the L-ascorbate derivatives, which are compounds derived from L-ascorbic acid. ontosight.ai These derivatives are often synthesized to enhance properties like stability. ontosight.ai The formation of the sodium salt, (+)-sodium L-ascorbate, results from the reaction of L-ascorbic acid with sodium bicarbonate or sodium hydroxide (B78521). wikipedia.orgresearchgate.net This process replaces the acidic proton at the 3-hydroxy group with a sodium ion, creating a compound that is less acidic than its parent. chemicalbook.comnih.gov

The crystalline nature of (+)-sodium L-ascorbate offers advantages in terms of purity and stability, making it a preferred form for many research applications. chemimpex.comgoogle.com Other derivatives of L-ascorbic acid have been synthesized to modify properties such as lipophilicity, thereby altering their interaction with biological membranes. ontosight.ai However, (+)-sodium L-ascorbate remains a fundamental derivative due to its water solubility and well-characterized chemical behavior.

Significance in Fundamental Chemical and Biochemical Investigations

The scientific utility of (+)-sodium L-ascorbate is rooted in its chemical properties as a reducing agent and antioxidant. sigmaaldrich.comatamanchemicals.com In chemical synthesis, it is widely employed to reduce metal ions, a critical step in many catalytic processes. atamanchemicals.comthieme-connect.de For instance, it is used to reduce Cu(II) to Cu(I) in situ for copper-catalyzed reactions, a cornerstone of click chemistry. researchgate.net Its ability to participate in a wide array of chemical transformations makes it a versatile reagent in organic synthesis. researchgate.netthieme-connect.de

In the realm of biochemistry, (+)-sodium L-ascorbate serves as a crucial component in various experimental systems. Its antioxidant properties are vital for protecting cells and biological molecules from oxidative damage caused by reactive oxygen species (ROS). nih.govnih.gov This is particularly important in cell culture, where it helps to reduce oxidative stress. sigmaaldrich.com

Furthermore, ascorbate (B8700270) is an essential cofactor for a large family of enzymes known as dioxygenases. nih.gov These enzymes are involved in fundamental cellular processes, including the synthesis of collagen, catecholamines, and adrenal steroids, as well as epigenetic modifications. sigmaaldrich.comnih.govsigmaaldrich.com In these enzymatic reactions, ascorbate acts to reduce the iron center of the enzyme, maintaining its catalytic activity. nih.gov

Recent research has also explored the role of sodium ascorbate in more specific biochemical contexts. For example, it has been used as a component in solutions for storing brain slices and in patch pipette solutions for imaging neuronal activity. sigmaaldrich.com Studies have also investigated its effects on cancer cell lines, where it has been shown to induce apoptosis, potentially by interfering with iron uptake. nih.gov These diverse applications underscore the compound's importance as a tool for fundamental scientific inquiry.

Data Tables

Table 1: Chemical and Physical Properties of (+)-Sodium L-Ascorbate Crystalline

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NaO₆ | vcici.orgchemimpex.comsigmaaldrich.comwikipedia.orgnih.govsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 198.11 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White or off-white crystalline powder | chemimpex.comsigmaaldrich.comchemicalbook.comclinisciences.com |

| Melting Point | 220 °C (decomposes) | sigmaaldrich.comclinisciences.com |

| Solubility | Soluble in water, slightly soluble in ethanol (B145695) | chemicalbook.comthieme-connect.de |

| Optical Rotation | [α]²⁰/D +103° to +108° | chemimpex.comclinisciences.com |

| CAS Number | 134-03-2 | chemimpex.comsigmaaldrich.comnih.govsigmaaldrich.comsigmaaldrich.comclinisciences.com |

Table 2: Key Research Applications of (+)-Sodium L-Ascorbate

| Research Area | Specific Application | Key Findings/Significance | Source(s) |

| Organic Synthesis | Reducing agent in metal-catalyzed reactions | Reduces Cu(II) to Cu(I) for "click chemistry" and other transformations. | researchgate.netthieme-connect.de |

| Cell Biology | Antioxidant in cell culture media | Reduces oxidative stress and protects cells from damage. sigmaaldrich.com | sigmaaldrich.com |

| Enzymology | Cofactor for dioxygenase enzymes | Essential for the activity of enzymes involved in collagen synthesis and epigenetic regulation. nih.gov | nih.gov |

| Neuroscience | Component of solutions for brain slice studies | Used in cutting and internal solutions for electrophysiology and imaging experiments. sigmaaldrich.com | sigmaaldrich.com |

| Cancer Research | Investigation of cytotoxic effects | Induces apoptosis in certain cancer cell lines, potentially by disrupting iron metabolism. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

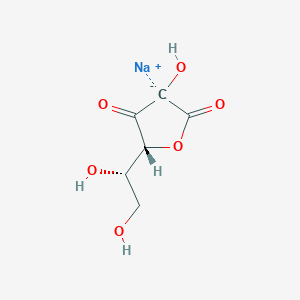

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-8,10H,1H2;/q-1;+1/t2-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVCRSPJFHGFCG-RXSVEWSESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=O)[C-](C(=O)O1)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=O)[C-](C(=O)O1)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Engineering

Chemical Synthesis Pathways for Crystalline Sodium L-Ascorbate

The synthesis of crystalline sodium L-ascorbate can be achieved through various chemical pathways, each with distinct advantages and methodologies. These methods primarily focus on the conversion of precursors like L-ascorbic acid or 2-keto-L-gulonic acid into the desired sodium salt with high purity and specific crystalline form.

Anhydrous Reaction Systems with Sodium Bases

One established method involves the reaction of L-ascorbic acid with sodium bases under anhydrous conditions. For instance, a solution of L-ascorbic acid in an anhydrous alcohol, such as methanol (B129727), can be reacted with sodium methylate or sodium hydroxide (B78521). google.com This approach aims to prevent the formation of impurities that can arise in aqueous environments and negatively impact the stability of the final product. google.com The absence of water is crucial as even trace amounts of alkali can lead to the discoloration of sodium L-ascorbate over time. google.com

Aqueous-Methanolic Reaction Systems Utilizing Bicarbonates

A widely employed and advantageous method for preparing highly stable crystalline sodium L-ascorbate involves the use of sodium bicarbonate in an aqueous-methanolic solution. google.com This process typically involves dissolving L-ascorbic acid in a mixture of water and methanol and then treating it with sodium bicarbonate. google.com The use of sodium bicarbonate is favored because it is a neutral salt, which prevents the transient alkaline conditions that can occur with stronger bases like sodium hydroxide or sodium carbonate, thereby avoiding product degradation. google.com The reaction is generally carried out at an elevated temperature, around 55-70°C, and the crystalline product is precipitated by the subsequent addition of more methanol. google.com This method is known to produce uniform, thick rhomboid and prism-shaped crystals directly from the reaction medium, avoiding the formation of unstable amorphous or oily intermediates. google.com

A variation of this process involves dissolving L-ascorbic acid in water, adding sodium bicarbonate, and then precipitating the sodium L-ascorbate by adding a substantially anhydrous aliphatic alcohol like isopropanol. google.comresearchgate.net

Production from 2-Keto-L-gulonic Acid with Transforming Agents

Sodium L-ascorbate is a key intermediate in the production of L-ascorbic acid, often synthesized from 2-keto-L-gulonic acid. google.com The process, a modification of the Reichstein process, involves the esterification of 2-keto-L-gulonic acid monohydrate with methanol. google.com This esterification is intentionally partial. google.com Subsequently, sodium bicarbonate is added to neutralize the solution, causing the precipitation of unesterified 2-keto-L-gulonic acid and impurities, which are then removed. google.com Further addition of sodium bicarbonate facilitates the lactonization of the 2-keto-L-gulonic acid methyl ester into sodium L-ascorbate. google.com To enhance the yield, the precipitated unesterified 2-keto-L-gulonic acid can be re-esterified. google.com This method is valued for producing a very pure form of sodium L-ascorbate suitable for pharmaceutical applications. google.com

Research has also explored the use of sodium carbonate as a transforming agent in a similar process. researchgate.net In this method, 2-keto-L-gulonic acid is esterified with methanol using sulfuric acid as a catalyst, followed by a conversion reaction with sodium carbonate to yield sodium ascorbate (B8700270). researchgate.net Optimization of this process has shown that a reaction temperature of 65°C, a reaction time of 150 minutes, and a specific molar ratio of the methyl ester to sodium carbonate can achieve a high conversion rate of 98%. researchgate.net

| Precursor | Transforming Agent | Solvent System | Key Process Steps | Reported Purity/Yield |

| L-Ascorbic Acid | Sodium Bicarbonate | Aqueous-Methanolic | Dissolution, reaction at 55-70°C, precipitation with methanol. google.com | 92.5-94.3% of theoretical yield. google.com |

| 2-Keto-L-gulonic Acid Monohydrate | Sodium Bicarbonate | Methanol | Partial esterification, neutralization and precipitation of impurities, lactonization. google.com | 98.15% purity after recrystallization. google.com |

| 2-Keto-L-gulonic Acid | Sodium Carbonate | Methanol | Methyl esterification, conversion reaction. researchgate.net | 98% conversion rate. researchgate.net |

Single-Step Derivatization from Sodium L-Ascorbate as a Starting Material

While the primary focus is on the synthesis of sodium L-ascorbate, it is also a starting material for further chemical transformations. Its most common application in organic synthesis is as a reducing agent in copper(I)-catalyzed click chemistry reactions to produce 1,4-disubstituted 1,2,3-triazoles. researchgate.net In these reactions, sodium L-ascorbate reduces Cu(II) species to the active Cu(I) catalyst in situ. researchgate.net This highlights its role as a key reagent in facilitating complex organic transformations.

Crystallization Process Engineering for Purity and Morphology Control

The crystallization process is a critical step in the production of (+)-Sodium L-ascorbate, as it directly influences the purity, stability, and physical properties of the final product.

Factors Influencing Crystal Habit and Uniformity

The formation of uniform, crystalline sodium L-ascorbate, as opposed to an amorphous or oily product, is essential for obtaining a stable and pure compound. google.com Several factors during the crystallization process can influence the crystal habit, which is the characteristic external shape of a crystal. These factors include the choice of solvent, temperature, rate of crystallization, and the presence of impurities. google.comnih.gov

For instance, in the aqueous-methanolic synthesis, maintaining the temperature between 55-70°C and the controlled addition of methanol are crucial for the direct separation of sodium L-ascorbate in a uniform crystalline shape, described as thick rhomboids and prisms. google.com The use of different solvents or solvent mixtures can significantly alter the crystal habit. researchgate.net While specific studies on sodium L-ascorbate are limited, research on the closely related L-ascorbic acid shows that crystallization from water tends to produce prism or cubic-shaped crystals, whereas alcohol solvents lead to more elongated or needle-like morphologies. researchgate.net This is attributed to the different interactions, such as hydrogen bonding, between the solvent and the various crystal faces, which affects their relative growth rates. researchgate.net

The prevention of amorphous precipitation is critical because it can lead to the inclusion of mother liquor and impurities that are difficult to remove by washing, ultimately compromising the stability of the sodium L-ascorbate. google.com

| Factor | Influence on Crystal Habit and Uniformity |

| Solvent | The polarity and hydrogen bonding capacity of the solvent can preferentially interact with different crystal faces, altering their growth rates and leading to different crystal shapes. researchgate.net |

| Temperature | Controls the rate of nucleation and crystal growth. Maintaining a specific temperature range can promote the formation of a desired crystal habit and prevent the formation of unstable intermediates. google.com |

| Rate of Crystallization | A controlled rate, often achieved by the gradual addition of an anti-solvent like methanol, is crucial for uniform crystal growth. google.com |

| Purity of Reactants | The use of reactants that do not introduce strong alkaline conditions, such as sodium bicarbonate, helps to avoid the formation of impurities that can be entrapped in the crystal lattice. google.com |

Optimization of Solvent Systems and Temperature Profiles for Crystallization

The selection and optimization of solvent systems and temperature profiles are foundational to the successful crystallization of (+)-Sodium L-ascorbate. The compound's solubility characteristics—freely soluble in water but only slightly soluble in ethanol (B145695)—are the basis for common crystallization strategies. google.comfao.org A widely used technique is antisolvent crystallization, where a solvent in which the compound is poorly soluble is added to a solution, inducing precipitation. avantipublishers.com

Mixed solvent systems, particularly water-alcohol combinations, are frequently employed. researchgate.net Ethanol or methanol are common antisolvents added to an aqueous solution of sodium L-ascorbate to facilitate crystallization. google.comgoogle.com Research has systematically determined the solubility of sodium L-ascorbate in various pure and binary solvent systems across a range of temperatures (278.15 to 323.15 K), providing essential data for process design. researchgate.net For instance, a combined cooling and antisolvent crystallization (CCAC) process has been effectively designed for a methanol-water mixture based on this solubility data. researchgate.net

Temperature control is equally critical. The entire process is often carried out at elevated temperatures, for example between 55°C and 70°C, to create a supersaturated solution from which uniform crystals can form upon controlled treatment. google.com A patented method details a specific temperature profile starting with the dissolution of the crude product in boiling distilled water, followed by cooling to an initial crystallization temperature of 60°C. google.com This is followed by a programmed cooling regime designed to optimize crystal growth and purity. google.com

The table below illustrates the solubility of (+)-Sodium L-ascorbate in various solvents, which is fundamental for designing crystallization processes.

Table 1: Solubility of (+)-Sodium L-ascorbate in Select Solvents Data extrapolated from research conducted between 278.15 and 323.15 K.

| Solvent | Solubility Trend |

|---|---|

| Water | High solubility |

| Methanol | Moderate solubility |

| Ethanol | Low solubility |

| Isopropyl Alcohol | Low solubility |

| Water-Methanol Mixture | Solubility varies with composition |

This table is a qualitative summary based on findings from solubility studies. researchgate.net

An example of a detailed temperature profile used in industrial crystallization is provided below.

Table 2: Example of a Controlled Cooling Profile for (+)-Sodium L-ascorbate Crystallization

| Time Interval | Cooling Rate / Action | Temperature at End of Interval (Approx.) |

|---|---|---|

| Hour 1 | 15°C | 45°C |

| Hour 2 | 12°C | 33°C |

| Hour 3 | 8°C | 25°C |

| Hour 4 | 5°C | 20°C |

| Hour 5 | 5°C | 15°C |

| Hour 6 | Insulation (Hold) | 15°C |

| Hour 7 | 4°C | 11°C |

| Hour 8 | 3.5°C | 7.5°C |

| Hour 9 | 3.5°C | 4°C |

| Hour 10 | 3°C | 1°C |

This profile is based on a patented method where the initial crystallization temperature is 60°C. google.com

Strategies for Impurity Exclusion during Crystallization

The inherent chemical nature of (+)-Sodium L-ascorbate, specifically its enol structure, renders it susceptible to oxidation, which can form colored impurities. google.com These impurities can significantly compromise the appearance and quality of the final crystalline product. google.com Furthermore, even trace amounts of alkali can lead to discoloration over time. google.com Therefore, robust strategies for impurity exclusion are paramount.

A multi-step approach is typically employed to ensure high purity:

Decolorization : Prior to crystallization, the crude solution is often treated with an adsorbent like activated carbon to remove colored impurities. google.com

Controlled Supersaturation : Creating a supersaturated solution at a consistently elevated temperature (e.g., 55-70°C) is a key strategy. google.com This allows the (+)-Sodium L-ascorbate to crystallize directly into a uniform shape, minimizing the inclusion of impure mother liquor within the crystal lattice. google.com

Optimized Antisolvent Addition : The rate and manner of adding the antisolvent (such as ethanol) are carefully controlled. A specific addition scheme, sometimes varying from slow to fast and back to slow, in conjunction with a defined temperature profile, can effectively prevent impurities from being incorporated into the growing crystals. google.com

Washing : After crystallization, the crystals are separated from the mother liquor via filtration or centrifugation and then thoroughly washed. google.com Washing with a suitable solvent, typically an alcohol like methanol or ethanol, is crucial for removing any adhering impurities from the crystal surface. google.comgoogle.com

Process Condition Tuning : General crystallization principles for impurity rejection are also applicable. These include reducing the rate at which the solution desupersaturates and modifying the hydrodynamics (agitation) to prevent the trapping of impurity-rich mother liquor that can occur during agglomeration or rapid growth. nih.gov

Influence of Cooling Rate and Agitation on Crystal Formation

The physical properties of the final crystalline product, such as crystal size distribution and morphology, are heavily influenced by dynamic process parameters like the cooling rate and agitation. researchgate.net

Cooling Rate: The rate at which the solution is cooled directly impacts nucleation and crystal growth.

A variable cooling rate, typically starting fast and becoming progressively slower, is often optimal. google.com A patented process specifies a cooling scope of 0-15°C per hour over a total crystallization time of 8-12 hours. google.com

Slower cooling rates generally result in larger, though potentially less uniform, crystals. researchgate.net

Faster cooling rates tend to promote the formation of smaller, more uniform crystals by increasing the rate of nucleation. nih.gov However, excessively high cooling rates can be detrimental, leading to the formation of amorphous solids rather than a well-defined crystalline structure. researchgate.netdntb.gov.ua

Agitation: Stirring is essential for maintaining homogeneity in temperature and concentration throughout the crystallizer.

Agitation ensures a well-mixed suspension, which is critical for consistent crystal growth. researchgate.net

Increasing the agitation speed generally enhances the nucleation rate, leading to a reduction in the mean crystal size. researchgate.net This is attributed to stronger agitation favoring secondary nucleation, where new crystals are formed from contact between existing crystals and the stirrer or vessel walls. researchgate.netresearchgate.net

However, there is an optimal range for agitation. If the speed is too high, excessive collisions between crystals can lead to agglomeration, where smaller crystals clump together, or attrition, where crystals break, both of which can negatively affect the final product quality. nih.govresearchgate.net

The table below summarizes the general effects of these two key parameters on crystal formation.

Table 3: Influence of Process Parameters on Crystal Characteristics

| Parameter | Effect on Nucleation Rate | Effect on Crystal Growth Rate | Effect on Mean Crystal Size |

|---|---|---|---|

| Cooling Rate (Increasing) | Increases | Decreases (less time for growth) | Decreases nih.gov |

| Agitation Speed (Increasing) | Increases researchgate.net | Decreases researchgate.net | Decreases researchgate.net |

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis of Molecular Structure and Conformation

Spectroscopic methods are indispensable for probing the molecular intricacies of (+)-Sodium L-ascorbate. These techniques provide detailed information about the vibrational modes of its chemical bonds and its electronic transitions, which are fundamental to its identity and behavior.

IR spectroscopy of (+)-Sodium L-ascorbate reveals characteristic absorption bands corresponding to its various functional groups. The presence of a strong and broad absorption band in the region of 3696-3004 cm⁻¹ is indicative of the O-H stretching vibrations, arising from the alcohol hydroxyl groups. researchgate.net The formation of intramolecular hydrogen bonds contributes to the broadening of this band. researchgate.net Another significant region is between 1744-1550 cm⁻¹, which contains bands associated with the carbonyl (C=O) and C=C double bond stretching vibrations within the lactone ring. researchgate.nettandfonline.com The C-H stretching of the aliphatic portion of the molecule is typically observed around 2867-2973 cm⁻¹. researchgate.net The fingerprint region, which is rich in complex vibrations, provides a unique pattern for the identification of the compound. The sharpness and high intensity of the peaks in the IR spectrum can also suggest a high degree of purity and crystallinity. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. For solid sodium ascorbate (B8700270), a strong band is observed at 1703 cm⁻¹ and another at 1598 cm⁻¹, which are attributed to the coupled modes of C1=O1 and C2=C3 stretching vibrations. tandfonline.com These bands are sensitive to the deprotonation state of the ascorbic acid molecule. Studies have shown that the Raman spectra of ascorbate salts are distinct from that of L-ascorbic acid, reflecting the change in the molecular structure upon salt formation. tandfonline.comdtu.dk The temperature dependence of the Raman spectrum of L-ascorbic acid has been investigated, revealing a crystal phase change at low temperatures, a phenomenon that might also be relevant for its salts. dtu.dk

A comparison of key vibrational bands for L-ascorbic acid and sodium ascorbate is presented below:

| Vibrational Mode | L-Ascorbic Acid (cm⁻¹) | (+)-Sodium L-ascorbate (cm⁻¹) | Reference |

| C1=O1 and C2=C3 stretching | 1746 (weak), 1667-1653 (broad doublet) | 1703 (strong), 1598 (strong) | tandfonline.com |

This table illustrates the distinct vibrational signatures of the acidic and salt forms, which are crucial for their differentiation and characterization.

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of (+)-Sodium L-ascorbate. The method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to electronic transitions within the en-diol chromophore of the ascorbate anion.

The ascorbate mono-anion, the predominant form of the molecule in many solutions, exhibits a strong absorption maximum at approximately 265 nm. tandfonline.com This absorption is due to a π → π* transition. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be influenced by factors such as pH and solvent. For instance, in aqueous solution, the ascorbate mono-anion absorbs at around 264.8 nm. tandfonline.com The molar absorptivity at this wavelength has been reported to be approximately 14,560 L mol⁻¹ cm⁻¹. tandfonline.com

The relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. This linear relationship forms the basis for quantitative analysis. A simple and sensitive direct spectrophotometric method for the determination of L-ascorbic acid has been developed, where sodium oxalate (B1200264) is used to stabilize the compound in an aqueous medium, with a molar absorptivity of 1.42x10⁴ dm³ mol⁻¹ cm⁻¹ at 266 nm. researchgate.net Beer's law was found to be obeyed in the concentration range of 0.857 – 12.0 μg ascorbic acid/cm³. researchgate.net

Over time, a solution of sodium ascorbate may turn yellowish-reddish, indicating degradation. stackexchange.com While the primary peak of ascorbic acid around 262 nm decreases in intensity upon degradation, the appearance of new peaks corresponding to degradation products can be complex to analyze. stackexchange.com

The UV absorption characteristics of different ascorbate species are summarized below:

| Ascorbate Species | Approximate λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Ascorbic Acid (aqueous) | ~247 | ~9,560 | tandfonline.com |

| Ascorbate Mono-anion | ~264.8 | ~14,560 | tandfonline.com |

| Ascorbate Di-anion | ~298.4 | ~7,000 | tandfonline.comdtu.dk |

These data are essential for developing accurate quantitative methods and for studying the stability of (+)-Sodium L-ascorbate under various conditions.

Optical Characterization of Crystalline Forms

The optical properties of crystalline (+)-Sodium L-ascorbate are defining features that are used to assess its purity and explore its potential in optical applications. These characteristics stem from the chiral nature of the molecule and the arrangement of molecules within the crystal lattice.

(+)-Sodium L-ascorbate is a chiral molecule, meaning it is non-superimposable on its mirror image. This property gives rise to optical activity, the ability to rotate the plane of polarized light. The specific optical rotation is a standardized measure of this rotation and is a critical parameter for assessing the chiral purity of a sample.

The specific optical rotation, [α], is calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the polarimeter tube (l). masterorganicchemistry.com The value is typically reported at a specific temperature and wavelength (usually the sodium D-line, 589 nm). For (+)-Sodium L-ascorbate, a typical specification for the specific optical rotation is between +103° and +108° for a 10% solution. oxfordlabchem.com This positive value indicates that it is dextrorotatory, rotating the plane of polarized light to the right (clockwise).

The measurement of specific optical rotation is a powerful tool for quality control, as the presence of the opposite enantiomer (L-ascorbate) would decrease the observed rotation. A racemic mixture, containing equal amounts of both enantiomers, would have a specific optical rotation of zero. Therefore, a measured specific optical rotation within the specified range confirms the high enantiomeric purity of the (+)-Sodium L-ascorbate crystalline sample. researchgate.netlibretexts.org

The optical purity, or enantiomeric excess, of a sample can be calculated by comparing its specific rotation to the specific rotation of the pure enantiomer. libretexts.orgyoutube.com

Nonlinear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. While specific NLO data for this compound is not extensively detailed in the provided search results, the study of related organic and inorganic salts provides a basis for exploring these properties. The NLO response of a material is related to its molecular structure and crystal symmetry.

Research into other salt compounds, such as sodium copper chlorophyllin and sodium–scandium carbonate, has demonstrated significant NLO properties. nih.govdoi.orgresearchgate.net For instance, sodium copper chlorophyllin exhibits reverse saturation absorption and self-defocusing effects. nih.govresearchgate.net A novel NLO material, Na₅Sc(CO₃)₄·2H₂O, was found to have a second-harmonic generation (SHG) efficiency approximately 1.8 times that of the standard NLO material KDP (KH₂PO₄). doi.org The NLO effect in this material originates from the [CO₃]²⁻ anionic groups. doi.org

The exploration of NLO properties in all-inorganic perovskite precursor solutions and polycrystalline films also shows strong third-order NLO effects, including two-photon absorption (TPA) and reverse saturable absorption (RSA). nih.gov These findings in related fields suggest that crystalline salts, including ascorbates, could be promising candidates for NLO applications, warranting further investigation into the specific NLO characteristics of (+)-Sodium L-ascorbate. The combination of a chiral organic anion with an inorganic cation in a crystalline lattice can lead to the non-centrosymmetric structures often required for second-order NLO effects.

The optical transmission and refractive index are fundamental optical properties of crystalline materials. The transmission spectrum reveals the range of wavelengths over which the material is transparent, which is a critical factor for its use in optical components. The refractive index, which describes how light propagates through the material, is also essential for the design of optical devices.

While specific data for the optical transmission and refractive index of crystalline (+)-Sodium L-ascorbate were not prominently available in the search results, studies on related materials provide insight. For example, the UV-vis diffuse reflectance spectrum of Na₅Sc(CO₃)₄·2H₂O showed a short-wavelength absorption edge at about 220 nm, indicating its transparency in the visible and near-UV regions and suggesting its potential as a UV NLO material. doi.org The study of all-inorganic perovskite films also involves the determination of their nonlinear refractive index. nih.gov

The measurement of these properties for (+)-Sodium L-ascorbate crystals would involve techniques such as UV-Vis-NIR spectroscopy to determine the transmission window and ellipsometry or refractometry to measure the refractive index. These data would be valuable for assessing its potential for applications in photonics and other optical technologies.

Structural Elucidation via X-ray Diffraction

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles within a crystalline solid. While a complete, published single-crystal structure for (+)-Sodium L-ascorbate was not available in the surveyed literature, extensive studies have been conducted on the closely related compound, L-ascorbic acid. The crystallographic data for L-ascorbic acid provides significant insight into the likely molecular conformation and packing of the ascorbate anion within the sodium salt crystal.

A seminal study on L-ascorbic acid by J. Hvoslef, published in Acta Crystallographica in 1968, detailed its crystal structure. The analysis revealed that the molecule consists of an almost planar five-membered ring with a side chain. wikipedia.org The enediol group was found to be planar, and the study identified the likely protolytic hydrogen atom. wikipedia.org All hydrogen bonds in the L-ascorbic acid crystal are intermolecular. wikipedia.org The crystallographic parameters determined in this study are summarized in the table below. It is anticipated that the ascorbate anion in crystalline (+)-Sodium L-ascorbate adopts a very similar conformation, with the sodium cation situated to balance the charge of the deprotonated enediol group.

Table 1: Crystallographic Data for L-Ascorbic Acid

| Parameter | Value |

| Space Group | P2₁ |

| a | 17.299 Å |

| b | 6.353 Å |

| c | 6.411 Å |

| β | 102° 11' |

| Molecules per Unit Cell (Z) | 4 |

Data sourced from Hvoslef, J. (1968), Acta Crystallographica, B24, 23-35. wikipedia.org

High-Resolution X-ray Diffraction (HRXRD) is a non-destructive technique used to evaluate the crystalline perfection of materials. nih.gov Unlike conventional XRD which is primarily used for phase identification, HRXRD provides detailed information about parameters such as lattice strain, relaxation, and the presence of structural defects like mosaicity (the distribution of crystal domain orientations). chemicalbook.com The assessment of these properties is crucial for understanding the stability and behavior of a crystalline pharmaceutical ingredient.

In the analysis of organic crystals, HRXRD can reveal subtle variations in crystal quality that can arise during production or storage. For instance, studies on L-ascorbic acid single crystals have utilized HRXRD to investigate the impact of external factors on crystalline quality, noting that changes in perfection can be quantitatively assessed. chemspider.com By measuring rocking curves—a scan of X-ray intensity as the crystal is rotated through a Bragg diffraction peak—one can determine the mosaic spread. A narrow peak indicates a highly ordered, perfect crystal, while a broadened peak suggests the presence of defects or a mosaic structure. nih.gov This level of characterization is vital for ensuring batch-to-batch consistency and the performance of crystalline (+)-Sodium L-ascorbate.

Chromatographic and Chemometric Methods for Purity and Content Determination

Accurate determination of the purity and active content of (+)-Sodium L-ascorbate is critical. Chromatographic methods offer high selectivity and sensitivity for separating the analyte from potential impurities, while chemometric methods coupled with spectroscopy provide rapid and non-destructive alternatives.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and reliable method for the quantitative analysis of sodium ascorbate. The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent mixture).

For the analysis of sodium ascorbate, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The ascorbate anion, being polar, elutes relatively quickly. The separation is typically isocratic, meaning the composition of the mobile phase remains constant throughout the analysis. Detection is achieved using a UV spectrophotometer, as the ascorbate molecule contains a chromophore that absorbs light in the UV spectrum. A common detection wavelength is around 270-280 nm. The method is validated for its accuracy, precision, and linearity, ensuring reliable quantification in pharmaceutical formulations.

Table 2: Example of HPLC Parameters for Sodium Ascorbate Analysis

| Parameter | Condition | Reference |

| Column | Primesep SB, 4.6 x 150 mm, 5 µm | |

| Mobile Phase | Acetonitrile / Water (50/50) with 0.2% H₃PO₄ buffer | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 270 nm | |

| Temperature | 20 °C |

Near-Infrared (NIR) spectrophotometry is a rapid, non-destructive analytical technique that requires little to no sample preparation. It measures the absorption of light in the NIR region of the electromagnetic spectrum (approximately 700 to 2500 nm), which corresponds to overtones and combinations of molecular vibrations. When combined with chemometric models—multivariate statistical methods—NIR can be used for the direct and simultaneous quantification of active ingredients in complex matrices like powder blends.

A study by Tomuţă et al. successfully developed and validated a NIR-chemometric method for the simultaneous quantification of ascorbic acid and sodium ascorbate in powder blends intended for tableting. The researchers built calibration models using partial least squares (PLS) regression to correlate the NIR spectra with the known concentrations of the active ingredients. The method was validated for recovery, precision, and accuracy, demonstrating its viability as a fast alternative to conventional methods like HPLC for quality control during manufacturing.

Table 3: NIR-Chemometric Method Validation for Sodium Ascorbate in Powder Blends

| Parameter | Result |

| Validated Concentration Range | 12.06% – 14.49% |

| Validation Approach | Accuracy profile based on recovery, precision, and β-expectation tolerance intervals |

| Key Advantage | Direct, non-destructive analysis without sample preparation |

Data sourced from Tomuţă, I. et al. (2013), Acta Pharmaceutica, 63(3), 373-384.

Fundamental Redox Chemistry and Reaction Mechanisms

Electrochemical Properties and Redox Potentials

The redox behavior of ascorbate (B8700270) is characterized by a series of electron and proton transfer steps, which dictate its antioxidant and reducing potential.

The oxidation of ascorbate to dehydroascorbic acid (DHA) is, in principle, a reversible process. nih.govresearchgate.net This reversibility is crucial for its biological function, allowing for the regeneration of the reduced, active form. The process involves two successive one-electron oxidations. researchgate.netresearchgate.net The initial one-electron oxidation yields the ascorbyl radical, which can then undergo a second one-electron oxidation to form DHA. researchgate.netresearchgate.net Conversely, DHA can be reduced back to ascorbate through sequential one-electron reductions or a direct two-electron reduction. researchgate.net The stability of this redox system is maintained in biological systems through enzymatic reactions that rapidly reduce both the ascorbyl radical and DHA. researchgate.net However, the redox reaction of L-ascorbic acid is also described as an irreversible process due to the subsequent hydration of dehydroascorbic acid to form a stable product. nih.gov

The one-electron oxidation of the ascorbate anion leads to the formation of the ascorbyl radical anion. researchgate.netnih.gov This radical is relatively stable due to the delocalization of the unpaired electron over a conjugated system. nih.gov The ascorbyl radical is an intermediate that can either undergo disproportionation or react with other radical species. wayne.edu Disproportionation involves two ascorbyl radicals reacting to produce one molecule of ascorbate and one molecule of dehydroascorbic acid. nih.govwayne.edu This reaction is thermodynamically favored at physiological pH. wayne.edu The reactivity of the ascorbyl radical with non-radical species is generally poor. wayne.edu

Proton-coupled electron transfer (PCET) is a fundamental process in the redox chemistry of many biological systems, including the reactions involving ascorbate. pnas.orgnih.govrsc.org In PCET, the transfer of an electron is coupled to the transfer of a proton. pnas.orgnih.gov At physiological pH, the predominant form of ascorbate, the monoanion, is a relatively poor electron donor. nih.gov However, its rapid reaction rates in biological systems, such as the reduction of cytochrome b561, can be explained by a concerted proton-electron transfer mechanism. nih.gov This mechanism allows the abundant ascorbate monoanion to act as an effective reductant by circumventing the formation of energetically unfavorable intermediates. nih.gov Neutron crystallography studies on ascorbate peroxidase have provided direct visualization of the protonation states of ascorbate and the residues involved in the electron/proton transfer pathway, shedding light on the mechanics of PCET in this enzyme. pnas.org

Role as a Reducing Agent in Organic and Inorganic Systems

The reducing power of (+)-Sodium L-ascorbate makes it a valuable reagent in a variety of chemical transformations. d-nb.infochemimpex.comresearchgate.net

(+)-Sodium L-ascorbate is widely used as a reducing agent in organic synthesis, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". d-nb.inforesearchgate.netorganic-chemistry.org This reaction forms a stable triazole ring from an azide (B81097) and an alkyne, a transformation with broad applications in bioconjugation, drug discovery, and materials science. organic-chemistry.orgnih.gov The active catalyst in this reaction is Cu(I), which is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663), by reduction with sodium ascorbate. organic-chemistry.orgbroadpharm.comjenabioscience.comjenabioscience.com The use of sodium ascorbate provides a convenient and reliable method for maintaining the necessary concentration of the catalytically active Cu(I) species, preventing its oxidation to the inactive Cu(II) state by dissolved oxygen. nih.govbroadpharm.com While ascorbic acid can also be used, sodium ascorbate is often preferred for its stability and better solubility in aqueous reaction mixtures. researchgate.net

The ability of (+)-Sodium L-ascorbate to reduce transition metal ions is a key aspect of its chemical reactivity.

Copper(II) to Copper(I): As mentioned in the context of click chemistry, sodium ascorbate readily reduces Cu(II) to Cu(I). broadpharm.comjenabioscience.comjenabioscience.com The reaction of a copper(II) sulfate solution with sodium ascorbate results in the formation of a yellow precipitate of copper(I) hydroxide (B78521). youtube.com The rate of this reduction can be influenced by the concentration of ascorbate, with higher concentrations sometimes leading to slower reaction times. researchgate.net This reduction is fundamental to many of its applications in organic synthesis and bioconjugation. nih.govnih.gov

Iron(III) to Iron(II): Sodium ascorbate is also an effective reducing agent for iron(III). birzeit.eduresearchgate.net It can reduce Fe(III) to Fe(II) in aqueous solutions, a reaction that is influenced by pH. birzeit.eduacs.org The reduction is generally more favorable under acidic conditions. researchgate.net This reducing capability is significant in biological contexts, as it can facilitate the Fenton reaction, where Fe(II) reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals. researchgate.net The kinetics of Fe(III) reduction by ascorbic acid have been studied, revealing a complex dependence on pH and the concentration of both reactants. acs.org In some systems, ascorbate has been shown to inhibit the transformation of poorly crystalline iron minerals. daneshyari.com

Oxygen Activation via Quinone Redox Cycling in Chemical Systems

(+)-Sodium L-ascorbate, a salt of ascorbic acid (Vitamin C), is a mild and environmentally benign reducing agent. rsc.orgresearchgate.net In chemical systems, it can participate in the activation of molecular oxygen through a process known as quinone redox cycling. rsc.orgresearchgate.net This process is significant as the direct reaction of triplet dioxygen with singlet organic molecules is a spin-forbidden process with extremely slow kinetics, often requiring transition metal catalysis or high temperatures. rsc.orgresearchgate.net

The mechanism of ascorbate-driven quinone redox cycling involves the reduction of a quinone to a semiquinone by ascorbate. rsc.orgnih.gov This semiquinone then transfers an electron to dioxygen, regenerating the original quinone and producing a superoxide (B77818) radical. nih.gov This cycle effectively transforms atmospheric oxygen into reactive oxygen species (ROS) like hydrogen peroxide. rsc.orgrsc.org The combination of ascorbate and a catalytic amount of a quinone, such as menadione (B1676200) (Vitamin K3), can generate hydrogen peroxide from the air at room temperature, which can then be used for oxidation reactions like the hydroxylation of arylboronic acids to phenols. rsc.orgrsc.org

The efficiency of this redox cycling is dependent on the reduction potential of the quinone. A delicate equilibrium exists: if the quinone is too strong an oxidant, the initial reduction to a semiquinone is favored, but the subsequent regeneration of the quinone is not, and vice-versa. rsc.org Menadione has been found to be an effective quinone for this process. rsc.org

A proposed mechanism for this process involves a tandem proton-coupled electron transfer (PCET). rsc.org In aqueous solutions, the redox cycling of quinones reduced by ascorbic acid mediates the oxidation of ascorbic acid and the reduction of O2 to superoxide, which ultimately forms hydrogen peroxide. nih.gov While the one-equivalent reduction potentials of the reactants are unfavorable, a proposed mechanism suggests that monodehydroascorbate is oxidized by the semiquinone, leading to a rapid disproportionation of monodehydroascorbate mediated by the cycling of the semiquinone and hydroquinone. nih.gov

Table 1: Key Reactions in Ascorbate-Driven Quinone Redox Cycling This table is interactive. You can sort and filter the data.

| Step | Reactants | Products | Description |

|---|---|---|---|

| 1 | Quinone + Ascorbate | Semiquinone + Monodehydroascorbate radical | Ascorbate reduces the quinone to a semiquinone. rsc.orgnih.gov |

| 2 | Semiquinone + O₂ | Quinone + Superoxide (O₂⁻) | The semiquinone is reoxidized by molecular oxygen, generating a superoxide radical. nih.gov |

| 3 | 2O₂⁻ + 2H⁺ | H₂O₂ + O₂ | Superoxide dismutates to form hydrogen peroxide and oxygen. diff.org |

| 4 | Monodehydroascorbate + Semiquinone | Dehydroascorbic acid + Hydroquinone | A proposed rapid disproportionation of the monodehydroascorbate radical. nih.gov |

Pro-oxidant Phenomena in Controlled Chemical Environments

While often recognized for its antioxidant properties, (+)-Sodium L-ascorbate can exhibit pro-oxidant behavior, particularly in the presence of free metal ions. diff.orgnih.gov This dual role is influenced by factors such as the presence of transition metals and the concentration of ascorbate itself. researchgate.net

Generation of Reactive Oxygen Species (ROS) in the Presence of Free Metal Ions

In the presence of transition metal ions like iron (Fe³⁺) and copper (Cu²⁺), ascorbate can act as a reducing agent, leading to the generation of ROS. nih.govnih.gov Ascorbate reduces the more oxidized metal ion (e.g., Fe³⁺) to its lower oxidation state (e.g., Fe²⁺). diff.orgnih.gov This reduced metal ion can then react with hydrogen peroxide (H₂O₂) in a Fenton-type reaction to produce highly reactive hydroxyl radicals (•OH). diff.orgnih.gov

Initiation of Free Radical Chain Reactions in Non-Biological Contexts

In non-biological chemical systems, the pro-oxidant activity of ascorbate can initiate free radical chain reactions. By reducing transition metal ions, ascorbate facilitates the decomposition of peroxides, generating initial radicals that can then propagate a chain reaction. nih.govnih.gov For instance, the hydroxyl radicals produced from the ascorbate-driven Fenton reaction can abstract a hydrogen atom from an organic molecule, creating a carbon-centered radical. nih.gov This radical can then react with molecular oxygen to form a peroxyl radical, which can, in turn, abstract a hydrogen from another organic molecule, thus propagating the chain reaction.

Ascorbic acid is known to terminate free radical-mediated chain reactions by donating an electron. rsc.orgrsc.org However, in the presence of catalytic metals, its ability to reduce these metals can initiate these very chains. diff.org For example, ascorbate can accelerate the redox cycle of Fe³⁺ ↔ Fe²⁺ in the Fenton reaction, leading to a significant increase in the yield of toxic hydroxyl radicals. nih.gov This effect has been observed in the oxidation of various substrates, where the presence of ascorbic acid enhances the rate of oxidation driven by Fenton-like chemistry. nih.govresearchgate.net

Table 2: Fenton Reaction and Ascorbate-Driven Radical Generation This table is interactive. You can sort and filter the data.

| Reaction | Description | Significance |

|---|---|---|

| Fe³⁺ + Ascorbate → Fe²⁺ + Monodehydroascorbate radical | Reduction of ferric iron to ferrous iron by ascorbate. diff.orgnih.gov | Regenerates the catalytic Fe²⁺ for the Fenton reaction. |

| Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Fenton reaction producing a hydroxyl radical. diff.org | Generates a highly reactive species capable of initiating chain reactions. |

| RH + •OH → R• + H₂O | Hydrogen abstraction from an organic molecule (RH). | Initiation of a free radical chain. |

| R• + O₂ → ROO• | Formation of a peroxyl radical. | Propagation of the chain reaction. |

| ROO• + RH → ROOH + R• | Further propagation of the chain reaction. | Continues the cycle of radical formation. |

Degradation Pathways and Stability Mechanisms in Research Contexts

Oxidative Degradation Pathways and Byproducts

The primary route of degradation for (+)-Sodium L-ascorbate is through oxidation. This process involves a series of reactions that convert the active vitamin C molecule into various inactive byproducts.

Formation of Dehydroascorbic Acid (DHA) as a Primary Oxidation Product

The initial and reversible step in the oxidative degradation of L-ascorbic acid is its oxidation to dehydroascorbic acid (DHA). drugbank.comnih.gov This reaction can be initiated by exposure to adverse conditions such as humidity, heat, oxygen, and the presence of heavy metals. taylorandfrancis.com DHA is considered the first stable oxidation product of L-ascorbic acid. acs.org While both L-ascorbic acid and DHA are considered forms of vitamin C, the conversion to DHA represents a critical branch-point in the catabolism of the vitamin. drugbank.comnih.gov

Irreversible Hydrolysis of DHA to 2,3-Diketogulonic Acid (DKG)

Following its formation, dehydroascorbic acid (DHA) can undergo an irreversible hydrolysis, which opens its lactone ring to form 2,3-diketogulonic acid (DKG). drugbank.comnih.govnih.gov This step is significant because it represents a permanent loss of vitamin C activity. nih.gov The hydrolysis of DHA is a key reaction in the degradation pathway and can be influenced by factors such as pH. nih.gov In aqueous solutions, DHA is relatively unstable and will hydrolyze to DKG, a reaction that is likely irreversible in biological systems. nih.gov

Subsequent Degradation Products and Their Formation Pathways (e.g., Oxalate (B1200264), L-Threonate)

The degradation of 2,3-diketogulonic acid (DKG) leads to the formation of several smaller molecules. Two of the major end-products of ascorbate (B8700270) degradation are oxalate (a C2 compound) and L-threonate (a C4 compound). nih.govflinders.edu.aunih.gov The formation of these products occurs through the cleavage of the carbon chain of the original ascorbate molecule. nih.gov Research has identified two primary cleavage patterns: one between carbons 2 and 3, yielding oxalate and L-threonate, and another between carbons 4 and 5, which can lead to other products. nih.gov In addition to oxalate and L-threonate, other degradation products that have been identified include threose, glyceric acid, and glyoxylic acid. tandfonline.com

Influence of Environmental Factors on Degradation Kinetics

The rate at which (+)-Sodium L-ascorbate degrades is highly dependent on various environmental factors. Understanding these influences is crucial for maintaining the integrity of the compound in research applications.

Effects of Oxygen Concentration on Degradation Rates

Oxygen is a major catalyst for the degradation of ascorbic acid. researchgate.netnih.gov The presence of oxygen, particularly dissolved oxygen in solutions, significantly accelerates the oxidative degradation pathway. researchgate.netnih.gov Studies have shown that the rate of ascorbic acid degradation increases with higher initial headspace oxygen concentrations. nih.gov In liquid systems with high water activity, the primary degradation route in the presence of oxygen is the oxidation to dehydroascorbic acid (DHA) and its subsequent breakdown. researchgate.net Even at high temperatures where oxygen solubility is lower, the presence of oxygen still has a more significant impact on degradation than temperature alone. nih.gov Therefore, minimizing oxygen exposure is a critical strategy for preserving ascorbic acid solutions. researchgate.net The degradation of ascorbic acid in the presence of oxygen can be described by first-order kinetics. researchgate.net

Temperature-Dependent Degradation Kinetics

Temperature is another critical factor influencing the stability of (+)-Sodium L-ascorbate. Generally, an increase in temperature leads to a greater rate of chemical instability and degradation. nih.govtandfonline.com The degradation of ascorbic acid during storage and heat treatment often follows first-order kinetics. nih.govresearchgate.net However, some studies have reported zero-order kinetics at very high temperatures. researchgate.net The effect of temperature on degradation is also linked to water content; at lower temperatures, the impact of water content on stability may be less significant than at higher temperatures. tandfonline.com The rate of degradation, as indicated by the reaction rate constant (k), increases with rising temperatures. nih.gov For instance, after 7 days of storage in the dark, guava juice saw a 23.4% degradation of ascorbic acid at 25°C, which increased to 56.4% at 35°C. nih.gov

Interactive Data Table: Degradation Kinetics of Ascorbic Acid

| Parameter | Condition | Degradation Rate Constant (k) | Kinetic Model | Reference |

| Temperature | 22°C | Not specified | First-order | tandfonline.com |

| Temperature | 35°C | Not specified | First-order | tandfonline.com |

| Temperature | 40°C | Increased with temperature | First-order | tandfonline.com |

| Temperature | 50°C | Increased with temperature | First-order | tandfonline.com |

| Temperature | 60°C | Increased with temperature | First-order | tandfonline.com |

| Oxygen | Excess | Greater degradation | First-order | researchgate.net |

| Oxygen | Limited | Lower degradation | First-order | researchgate.net |

| Temperature | 150°C | 0.00439 to 0.01279 | Pseudo-first-order | nih.gov |

| Temperature | 190°C | 0.01380 to 0.01768 | Pseudo-first-order | nih.gov |

pH-Dependent Mechanisms of Ascorbate Degradation

The stability of (+)-Sodium L-ascorbate in aqueous solutions is profoundly influenced by pH. The degradation of ascorbate is a complex process involving both aerobic and anaerobic pathways, with the rate and nature of the degradation products being highly dependent on the pH of the medium.

Ascorbic acid is a diacid, and in solutions with a pH above 5, it exists predominantly in its ionized form, ascorbate. wikipedia.org The rate of ascorbate oxidation generally increases as the pH of an aqueous solution rises. nih.gov This is attributed to the higher concentration of the more easily oxidized ascorbate dianion at alkaline pH. nih.gov The autoxidation of ascorbic acid is dependent on pH; while its spontaneous oxidation is quite slow under neutral conditions in the absence of transition metal catalysts, the rate accelerates with increasing pH. nih.gov For every unit increase in pH, the concentration of the ascorbate dianion (A²⁻) increases tenfold, which in turn speeds up the oxidation rate. nih.gov Research indicates that ascorbate is more stable at pH values below its first acid dissociation constant (pKa1) of 4.2. tandfonline.comtandfonline.com

The degradation pathways and the resulting products are also dictated by pH and the presence of oxygen. nih.govacs.org

Aerobic Degradation: In the presence of oxygen, particularly under acidic conditions, ascorbic acid is oxidized to dehydroascorbic acid (DHA). DHA is itself unstable and can be further degraded to form products such as 2-furoic acid and 3-hydroxy-2-pyrone. nih.govacs.org

Anaerobic Degradation: In an anaerobic environment, especially under acidic conditions, ascorbic acid can degrade directly to form furfural, without dehydroascorbic acid as an intermediate. nih.govacs.org

The stability of dehydroascorbic acid is also critically dependent on pH. DHA is most stable in the pH range of 3 to 4. nih.gov Its stability decreases significantly as the pH becomes more neutral or alkaline; for instance, at pH 7.4, the half-life of DHA is approximately 30 minutes, and at pH 9, it is less than a minute. nih.gov The irreversible hydrolysis of the lactone ring in DHA results in the loss of its biological activity. nih.gov

Low pH conditions (below 2) have been shown to favor the formation of furfural, and to a lesser extent, 2-furoic acid. acs.org The degradation process can also alter the pH of the solution itself. For example, an ascorbic acid solution with an initially alkaline pH may degrade to a pH of around 7.3 due to the generation of acidic degradation products. nih.gov

Research on Stabilization Strategies

Role of Stabilizing Agents (e.g., Sodium Oxalate) in Aqueous Solutions

The inherent instability of ascorbate in aqueous solutions, particularly its susceptibility to oxidation, has prompted research into various stabilization strategies. One approach involves the use of stabilizing agents, with sodium oxalate being a notable example studied for its efficacy.

Research has demonstrated that sodium oxalate can act as an effective stabilizer for L-ascorbic acid in aqueous solutions. psu.eduresearchgate.net In one study focused on developing a direct spectrophotometric method for L-ascorbic acid determination, sodium oxalate was used to maintain the stability of the analyte in the aqueous medium. psu.edu The study found that L-ascorbic acid solutions remained stable for at least 30 minutes at room temperature when the sodium oxalate concentration was within the range of 0.0056 to 0.011 mol/dm³. psu.edu A concentration of 0.0056 mol/dm³ was ultimately selected as suitable for the analytical method. psu.eduresearchgate.net

The stabilizing mechanism of sodium oxalate is attributed to its ability to chelate metal ions that are often present as impurities in solutions. psu.edu By forming stable complexes with these catalytic metal ions, oxalate prevents them from participating in the oxidation of L-ascorbic acid. psu.edu This inhibition of the ascorbic acid-metal ion complex formation is key to its stabilizing effect. psu.edu It is known that ascorbic acid itself and its metabolites, including oxalate, possess metal-binding capabilities. nih.govresearchgate.net While the non-enzymatic breakdown of ascorbic acid can naturally produce oxalate, the deliberate addition of sodium oxalate serves to proactively sequester catalytic metal ions. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Effective Concentration Range | 0.0056 – 0.011 mol/dm³ | psu.edu |

| Selected Optimal Concentration | 0.0056 mol/dm³ | psu.eduresearchgate.net |

| Observed Stability | Stable for at least 30 minutes at room temperature | psu.edu |

| Proposed Mechanism | Forms complexes with metal ions, preventing them from catalyzing ascorbic acid oxidation | psu.edu |

Mitigation of Metal Ion-Catalyzed Oxidation

The oxidation of (+)-Sodium L-ascorbate is significantly accelerated by the presence of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺). nih.govnih.govresearchgate.net Therefore, a primary strategy for stabilizing ascorbate solutions involves mitigating this catalytic activity.

The mechanism of metal ion-catalyzed oxidation involves a redox cycle. Ascorbate first reduces the metal ion (e.g., from Fe³⁺ to Fe²⁺). nih.govmdpi.com The reduced metal ion can then react with molecular oxygen or hydrogen peroxide to generate highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), through Fenton-like reactions. nih.govnih.gov These radicals can then rapidly oxidize ascorbate, perpetuating the cycle. nih.gov

The most effective method to prevent this degradation pathway is the use of chelating agents. nih.gov These molecules bind strongly to metal ions, forming stable complexes that prevent the metal from participating in redox cycling. nih.govnih.gov By blocking the coordination sites of the metal ion or by altering its redox potential to a level where it cannot effectively be reduced by ascorbate, chelators inhibit the entire oxidative cascade. nih.govnih.gov

Research has identified several potent chelating agents for this purpose. For example, ethylenediamine (B42938) di(o-hydroxyphenylacetic acid) and diethylenetriamine (B155796) pentaacetic acid (DTPA) have been shown to almost completely inhibit ascorbate oxidation catalyzed by both iron and copper ions. nih.gov The effectiveness of these chelators underscores the principle that blocking the redox cycling of metal ions is crucial for preventing ascorbate oxidation. nih.gov As discussed previously, sodium oxalate also functions through this chelation mechanism. psu.edu

| Strategy | Mechanism | Examples of Agents | Reference |

|---|---|---|---|

| Chelation | Binds metal ions (e.g., Fe³⁺, Cu²⁺) to form stable complexes, preventing their participation in redox cycling. | DTPA, Ethylenediamine di(o-hydroxyphenylacetic acid), Sodium Oxalate | psu.edunih.gov |

| Blocking Redox Cycling | Inhibits the reduction of the metal ion by ascorbate and/or the subsequent oxidation of the reduced metal ion by oxygen. | Strong chelators like deferiprone. | nih.govnih.gov |

Biochemical Activities and Cellular Mechanisms in Model Systems

Cofactor Activity for Dioxygenases and Monooxygenases

Ascorbate (B8700270) is a vital cofactor for a large family of enzymes, including dioxygenases and monooxygenases, which are involved in numerous metabolic pathways. nih.govacs.org Its primary role is to maintain the enzyme's active-site metal ion in a reduced state, thereby ensuring optimal catalytic activity. nih.govwikipedia.org

Iron- and α-Ketoglutarate-Dependent Dioxygenases (e.g., Prolyl-4-Hydroxylases, TET Enzymes)

(+)-Sodium L-ascorbate is an essential cofactor for the superfamily of non-heme iron- and 2-oxoglutarate-dependent dioxygenases (2-OGDDs). nih.govnih.gov These enzymes catalyze the hydroxylation of a diverse range of substrates, including proteins and nucleic acids. nih.gov

Prolyl-4-Hydroxylases (P4Hs): These enzymes are critical for the synthesis of collagen, a major structural protein in connective tissues. nih.govwikipedia.org P4Hs introduce hydroxyl groups onto proline residues within procollagen (B1174764) chains, a modification that is essential for the formation of the stable triple-helical structure of mature collagen. wikipedia.orgresearchgate.net Ascorbate is specifically required for the activity of collagen prolyl-4-hydroxylase (C-P4H). nih.gov In the absence of ascorbate, C-P4H activity is significantly reduced, leading to impaired collagen synthesis. nih.gov Ascorbate acts by reducing the iron atom (Fe³⁺ to Fe²⁺) in the enzyme's active site, which can become oxidized during the catalytic cycle. nih.govwikipedia.org Studies have shown that ascorbate can rescue C-P4H activity after it ceases due to the absence of a reducing agent. nih.gov

Ten-Eleven Translocation (TET) Enzymes: TET enzymes are crucial players in the process of DNA demethylation, an epigenetic modification that influences gene expression. nih.gov These enzymes hydroxylate 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized derivatives. Ascorbate stimulates the activity of TET enzymes, leading to enhanced DNA demethylation. nih.gov Like with other 2-OGDDs, ascorbate's role is to reduce the active-site iron, thereby promoting catalytic efficiency. nih.gov

| Enzyme | Function | Role of Ascorbate | References |

|---|---|---|---|

| Prolyl-4-Hydroxylases (P4Hs) | Hydroxylation of proline residues in collagen, essential for collagen stability. | Acts as a specific cofactor, reducing the active-site Fe³⁺ to Fe²⁺ to maintain enzyme activity. Essential for preventing enzyme inactivation. | nih.govwikipedia.orgnih.gov |

| TET (Ten-eleven translocation) Enzymes | Hydroxylation of 5-methylcytosine in DNA, initiating DNA demethylation. | Stimulates enzyme activity, potentially acting as a co-substrate to facilitate the hydroxylation reaction. | nih.govnih.gov |

| Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases | Hydroxylation of HIF-α, targeting it for degradation under normal oxygen levels. | Functions as a co-substrate to activate the enzyme, suppressing the HIF-1 pathway. | nih.govnih.gov |

Copper Type-II Monooxygenase Enzymes

(+)-Sodium L-ascorbate also serves as an electron donor for copper-containing monooxygenases. acs.orgwikipedia.org This class of enzymes incorporates one atom of molecular oxygen into a substrate. The family of copper type II ascorbate-dependent monooxygenases includes enzymes like dopamine (B1211576) β-monooxygenase and peptidylglycine α-amidating monooxygenase. wikipedia.org Ascorbate provides the reducing equivalents necessary to regenerate the active-site copper, which cycles between the oxidized Cu(II) and reduced Cu(I) states during catalysis. wikipedia.org

Role in Cellular Redox Homeostasis (in vitro and non-human models)

In various experimental systems, (+)-sodium L-ascorbate is a key player in maintaining cellular redox homeostasis by neutralizing harmful reactive oxygen species (ROS) and participating in the recycling of other antioxidants. nih.govresearchgate.net

Scavenging of Reactive Oxygen Species (ROS) such as Hydroxyl Radical and Singlet Oxygen

Ascorbate is an efficient antioxidant capable of directly scavenging a variety of ROS. nih.govresearchgate.net Its ability to donate electrons allows it to neutralize highly reactive free radicals, thereby preventing oxidative damage to vital cellular components like DNA, lipids, and proteins. nih.govnih.gov

Hydroxyl Radical (•OH): Ascorbate can effectively scavenge the extremely reactive hydroxyl radical.

Singlet Oxygen (¹O₂): Studies have demonstrated that ascorbate reacts rapidly with singlet oxygen. nih.gov This reaction is a chemical quenching process that results in the production of hydrogen peroxide (H₂O₂), a less reactive oxidant that can be subsequently detoxified by cellular enzymes like catalase and glutathione (B108866) peroxidase. nih.gov

Enzymatic Recycling of Oxidized Ascorbate (e.g., via Glutathione-Ascorbate Cycle)

During the process of scavenging ROS, ascorbate itself becomes oxidized, forming the ascorbyl radical and subsequently dehydroascorbate (DHA). nih.govnih.gov For ascorbate to continue its antioxidant function, it must be regenerated. This recycling is accomplished through the glutathione-ascorbate cycle, also known as the Foyer-Halliwell-Asada pathway. wikipedia.orgnih.gov

The cycle involves the following key steps:

Ascorbate is oxidized to the monodehydroascorbate (MDA) radical while reducing H₂O₂ to water, a reaction catalyzed by ascorbate peroxidase (APX). wikipedia.org

MDA is a radical that can be reduced back to ascorbate by monodehydroascorbate reductase (MDAR) using NADPH as the electron donor. wikipedia.org

If not rapidly reduced, two molecules of MDA can disproportionate into one molecule of ascorbate and one of dehydroascorbate (DHA). wikipedia.org

DHA is then reduced back to ascorbate by dehydroascorbate reductase (DHAR), using reduced glutathione (GSH) as the reducing agent, which in turn becomes oxidized glutathione (GSSG). wikipedia.org

Finally, GSSG is reduced back to GSH by glutathione reductase (GR), utilizing NADPH. wikipedia.org

This cycle ensures the continuous regeneration of ascorbate, allowing it to maintain its protective role against oxidative stress. wikipedia.orgnih.gov

Interactions with Other Cellular Antioxidants (e.g., Vitamin E)

Ascorbate functions within a network of interconnected antioxidants. A well-documented interaction is with α-tocopherol (vitamin E), a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. wikipedia.org When α-tocopherol scavenges a lipid peroxyl radical, it is converted into the α-tocopheroxyl radical, losing its antioxidant capacity. Ascorbate can regenerate α-tocopherol by donating an electron to the α-tocopheroxyl radical, thereby restoring its antioxidant function. wikipedia.org This interaction highlights the synergistic relationship between water-soluble and lipid-soluble antioxidants in providing comprehensive protection against oxidative stress. nih.gov

| Mechanism | Description | Key Interacting Molecules | References |

|---|---|---|---|

| ROS Scavenging | Directly donates electrons to neutralize reactive oxygen species, preventing oxidative damage. | Hydroxyl radical (•OH), Singlet oxygen (¹O₂), Superoxide (B77818) radical anion (O₂⁻) | nih.govnih.gov |

| Enzymatic Recycling | Oxidized ascorbate (MDA, DHA) is reduced back to its active form via the glutathione-ascorbate cycle. | Glutathione (GSH), NADPH, Ascorbate peroxidase (APX), Dehydroascorbate reductase (DHAR) | wikipedia.orgnih.gov |

| Interaction with Vitamin E | Regenerates the oxidized form of vitamin E (tocopheroxyl radical) back to its active antioxidant form (tocopherol). | α-tocopherol (Vitamin E), Tocopheroxyl radical | wikipedia.org |

Impact on Cellular Processes and Signaling Pathways in Cell Culture

(+)-Sodium L-ascorbate, the sodium salt of L-ascorbic acid, is a water-soluble molecule that plays a crucial role in a wide array of cellular processes. sigmaaldrich.com Its biochemical significance stems from its function as a potent reducing agent and an essential cofactor for a variety of enzymes, influencing everything from oxidative stress to gene expression. sigmaaldrich.comnih.gov

As a strong reducing agent, (+)-sodium L-ascorbate readily donates electrons, a property that makes it invaluable in biochemical assays and as a supplement in cell culture media. clinisciences.com This ability to reduce other molecules is central to its antioxidant function, where it effectively neutralizes damaging free radicals and reactive oxygen species (ROS). clinisciences.com In cell culture, the addition of ascorbate helps to mitigate oxidative stress, creating a more stable environment for cellular growth and function. sigmaaldrich.comnih.gov

A critical application of its reducing power is in the context of iron metabolism. Ascorbate is highly efficient at reducing ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov This is particularly important for the cellular uptake of iron via the divalent metal transporter 1 (DMT1), a process vital for cells grown in serum-free media which often lack the transferrin-mediated iron uptake mechanism. nih.gov By ensuring a supply of Fe²⁺, ascorbate supports the function of numerous iron-dependent enzymes. nih.gov The molecule can undergo reversible redox reactions, cycling between its reduced ascorbate form and its oxidized dehydroascorbate form, which is crucial for maintaining the cellular antioxidant balance. clinisciences.com

Interactive Table: Applications of (+)-Sodium L-ascorbate as a Reducing Agent

Instructions:| Application Area | Specific Use | Mechanism of Action |

| Cell Culture | Reduction of oxidative stress | Donates electrons to neutralize reactive oxygen species. sigmaaldrich.comclinisciences.com |

| Cell Culture | Component of solutions for tissue slices | Maintains tissue viability by preventing oxidative damage. sigmaaldrich.com |

| Biochemical Assays | Reduction of Fe³⁺ to Fe²⁺ | Facilitates the study of iron-dependent enzymes and processes. nih.gov |

| Cell Culture Media | Supplement for collagen production | Encourages collagen synthesis in smooth muscle cell cultures. sigmaaldrich.com |

(+)-Sodium L-ascorbate plays a pivotal role in the formation of the extracellular matrix (ECM), primarily through its essential contribution to collagen synthesis. medchemexpress.comnih.gov It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes necessary for the hydroxylation of proline and lysine (B10760008) residues in procollagen. This hydroxylation is a critical step for the proper folding of the collagen triple helix and its subsequent secretion and assembly into stable collagen fibers. nih.gov

Research has demonstrated that supplementing cell cultures with (+)-sodium L-ascorbate enhances the deposition of collagen. sigmaaldrich.comnih.gov For instance, in cultures of human skin fibroblasts, the addition of sodium ascorbate at concentrations of 50-200 μM stimulates the production of both collagen and elastic fibers. nih.gov This effect is attributed to the intracellular influx of non-oxidized ascorbate anions, which reduces intracellular ROS and activates signaling pathways that promote the synthesis of ECM components. nih.gov

Interestingly, while L-ascorbic acid has been identified as an inhibitor of elastogenesis, its derivative, (+)-sodium L-ascorbate, has been shown to enhance the deposition of elastic fibers in fibroblasts from both normal and pathological human skin. nih.gov This highlights a nuanced role for different forms of vitamin C in regulating the composition of the extracellular matrix.

Interactive Table: Effects of (+)-Sodium L-ascorbate on Extracellular Matrix Components

Instructions:| Cell Type | Effect of (+)-Sodium L-ascorbate | Key Findings |

| Human Skin Fibroblasts | Stimulates collagen and elastic fiber production | Concentrations of 50-200 μM were effective. nih.gov |

| Arterial Smooth Muscle Cells | Encourages collagen production | Used as a supplement in cell culture. sigmaaldrich.com |

| Adipocyte Stem Cells | Enhances ECM deposition | Promotes the formation of an abundant extracellular matrix sheet. nih.gov |

The hypoxia-inducible factor (HIF-1) is a critical transcription factor that enables cellular adaptation to low oxygen (hypoxia) conditions. nih.govnih.gov The stability and activity of the HIF-1α subunit are regulated by a class of enzymes known as HIF hydroxylases, which require iron and ascorbate as cofactors. nih.govnih.gov

In cell culture models, the presence of intracellular ascorbate significantly modulates HIF-1 activity. nih.gov Studies have shown that adding ascorbate to cell culture media leads to a dose-dependent increase in intracellular ascorbate levels. nih.gov This elevation in ascorbate enhances the activity of HIF hydroxylases, leading to the degradation of HIF-1α even under hypoxic conditions. nih.govnih.gov For example, in human primary cells, the induction of HIF-1α by hypoxia (1% O₂) was markedly inhibited by the addition of ascorbate. nih.gov

This modulation of HIF-1 has profound effects on gene expression. Ascorbate has been shown to inhibit the upregulation of HIF-1 target genes such as VEGF and GLUT-1. nih.gov These findings indicate that intracellular ascorbate is a key regulator of the hypoxic response in cells. nih.govnih.gov The effect of ascorbate on HIF-1 activity is dependent on the presence of a functional von Hippel-Lindau (VHL) protein, which is part of the complex that targets hydroxylated HIF-1α for degradation. frontiersin.org

Recent discoveries have highlighted the crucial role of (+)-sodium L-ascorbate in epigenetic regulation, specifically in the processes of DNA and histone demethylation. nih.govnih.gov It functions as a cofactor for a family of enzymes called Fe(II)/2-oxoglutarate-dependent dioxygenases, which includes the ten-eleven translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases. nih.govnih.govnih.gov